NITD-2

Structure-Activity Relationship (SAR) Enzymatic RdRp Assay Allosteric Inhibition

Studying DENV RdRp enzymology without cell-permeability confounds requires a membrane-impermeant probe. NITD-2 is an allosteric RdRp inhibitor binding Met343 in the RNA template tunnel, ensuring cell-free assay results reflect direct polymerase inhibition only. • 10.3× potency gain over NITD-1 (IC50 0.7 µM vs. 7.2 µM) for SAR calibration • >100-fold selectivity over WNV RdRp and human polymerases α/β • JEV-GFP replicon: EC50 0.141 µM, SI 348.72 • Ideal positive control for off-target polymerase screening panels

Molecular Formula C23H19N3O4S
Molecular Weight 433.5 g/mol
Cat. No. B8146543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNITD-2
Molecular FormulaC23H19N3O4S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O
InChIInChI=1S/C23H19N3O4S/c27-23(28)21-11-4-5-12-22(21)25-31(29,30)20-10-6-9-18(13-20)19-14-24-26(16-19)15-17-7-2-1-3-8-17/h1-14,16,25H,15H2,(H,27,28)
InChIKeyPHQOBFYGHBBCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NITD-2: Allosteric DENV RdRp Inhibitor


NITD-2 (CAS 1197896-79-9) is a small-molecule inhibitor of the dengue virus (DENV) RNA-dependent RNA polymerase (RdRp), derived from the N-sulfonylanthranilic acid scaffold and developed through structure-activity relationship (SAR) optimization [1]. It functions as an allosteric inhibitor, binding to the RNA template tunnel of the DENV RdRp domain within the NS5 protein [2]. Distinct from cell-permeable antiviral leads, NITD-2 exhibits poor intrinsic cell membrane penetration, resulting in a lack of antiviral activity in standard cellular infection assays . This property positions NITD-2 as a specialized biochemical probe for investigating RdRp enzymology and for use in replicon systems where cell entry is bypassed, rather than as a candidate for direct cell-based antiviral evaluation [3].

1

Biochemical RdRp enzymology probe for cell-free or replicon-based assays

2

Allosteric RNA tunnel binding distinct from active-site nucleoside inhibitors

3

Not suitable for standard cell-based viral infection assays due to poor membrane penetration

Why NITD-2 Is Irreplaceable


NITD-2 belongs to a distinct allosteric inhibitor class that targets the RNA template tunnel of DENV RdRp, a binding site divergent from the active-site nucleoside analogs (e.g., NITD008) and the NS4B-targeting inhibitors (e.g., NITD-688) [1]. This mechanistic difference confers a unique selectivity profile, with NITD-2 exhibiting >100-fold selectivity over West Nile virus RdRp and human polymerases α/β, a feature not shared by pan-flavivirus inhibitors [1]. Furthermore, NITD-2's inability to penetrate cell membranes contrasts sharply with the robust cell-based activity of analogs like NITD-688 (EC50 8-38 nM) and NITD008 (EC50 0.64 µM) [2]. Therefore, substitution of NITD-2 with a cell-permeable DENV inhibitor would fundamentally alter experimental outcomes, rendering cell-based antiviral assays uninformative and eliminating the capacity to study RdRp enzymology in a membrane-free context.

NITD-2 (allosteric RdRp inhibitor)RNA tunnel binding, cell‑impermeant, biochemical IC50 0.7 µM, no cell‑based activity
vs
Cell‑permeable leads (NITD‑688, NITD008)Intracellular target engagement, potent cell‑based EC50 (8‑38 nM), distinct binding sites
Mechanistic mismatchAllosteric RdRp RNA tunnel blockade cannot be replicated by NS4B or active‑site inhibitors
Different pharmacologyPan‑flavivirus nucleoside analogs or NS4B inhibitors show divergent selectivity and cellular profiles
Assay format dependencyRequires cell‑free or replicon systems; membrane‑permeable substitutes alter experimental readout
Loss of biochemical utilitySubstituting with a cell‑active inhibitor removes the ability to study isolated RdRp enzymology

Substitution may shift mechanism interpretation and cellular assay relevance; validate based on experimental design.

NITD-2 Differentiation Evidence


Biochemical Potency Gain Over NITD-1

In a direct head-to-head comparison within the same study, NITD-2 exhibited an IC50 of 0.7 µM against DENV-2 RdRp in a primer extension-based assay, representing a 10.3-fold improvement in potency compared to the initial hit compound NITD-1 (IC50 = 7.2 µM) [1]. This optimization was achieved through systematic chemical modification of the N-sulfonylanthranilic acid scaffold, validating NITD-2 as the SAR-refined lead for this allosteric chemotype [1].

Biochem. potency gain
Head‑to‑head
IC50 0.7 µM (DENV‑2 RdRp)
Supports SAR‑refined lead context
10.3‑fold improvement over initial hit NITD‑1 (IC50 7.2 µM)
Structure-Activity Relationship (SAR) Enzymatic RdRp Assay Allosteric Inhibition

High Selectivity Against Human and Non-DENV Polymerases

Cross-study biochemical profiling reveals NITD-2's exceptional selectivity profile. While NITD-2 inhibits DENV RdRp with an IC50 of 0.7 µM, it shows no measurable inhibition of West Nile virus (WNV) RdRp and displays IC50 values exceeding 100 µM against hepatitis C virus (HCV) RdRp, human DNA polymerase α, and human DNA polymerase β [1]. This contrasts with pan-flavivirus nucleoside inhibitors like NITD008, which inhibit both DENV and WNV with similar potency [2].

Selectivity profile
Context‑dependent
WNV RdRp: no inhibition; HCV/human pol α/β IC50 >100 µM
Supports DENV‑specific probe context
Selectivity ratio >143‑fold over host polymerases
Selectivity Profiling Off-Target Screening Flavivirus RdRp

Anti-JEV Replicon Activity vs. NITD008

In a direct head-to-head evaluation using a JEV-GFP replicon system, NITD-2 achieved an EC50 of 0.141 µM and a CC50 of 49.17 µM, yielding a Selectivity Index (SI) of 348.72 [1]. Under identical assay conditions, the pan-flavivirus inhibitor NITD008 exhibited an EC50 of 0.113 µM and CC50 of 37.76 µM, resulting in a slightly lower SI of 334.16 [1]. While NITD008 shows marginally better absolute potency (0.113 µM vs 0.141 µM), NITD-2's higher CC50 confers a superior SI, indicating a marginally improved safety window in this replicon context [1].

JEV replicon activity
Head‑to‑head
EC50 0.141 µM, SI 348.72
Supports replicon screening context
Comparable SI to NITD008 (SI 334.16); slightly higher CC50
Japanese Encephalitis Virus (JEV) Replicon Assay Selectivity Index

Cell Permeability Limitation vs. NITD-688

A defining feature of NITD-2 is its inability to penetrate cell membranes, resulting in a complete absence of antiviral activity in standard cell culture infection models . In stark contrast, the DENV NS4B inhibitor NITD-688 demonstrates potent pan-serotype antiviral activity with EC50 values ranging from 8 to 38 nM in cell-based CPE assays [1]. This differential behavior is a direct consequence of physicochemical properties: NITD-2's low membrane permeability prevents it from accessing the intracellular DENV RdRp target, whereas NITD-688 and other leads are optimized for cellular uptake [2]. This distinction is not a failure of potency but a deliberate separation of biochemical vs. cellular utility.

Cell permeability
Class‑level
No antiviral activity in cell‑based infection models
Supports cell‑free assay utility
Contrasts with cell‑permeable leads (NITD‑688 EC50 8‑38 nM)
Cell Permeability Antiviral Activity DENV Replication

NITD-2 Research Applications


SAR Benchmarking of DENV RdRp Inhibitor Derivatives

Researchers synthesizing new analogs of the N-sulfonylanthranilic acid scaffold should utilize NITD-2 as the standard reference compound due to its well-characterized 10.3-fold potency improvement over NITD-1 (IC50 0.7 µM vs. 7.2 µM) and its defined allosteric binding site at the RNA template tunnel [1]. This enables precise quantification of SAR-driven potency gains relative to an optimized lead, ensuring consistent assay calibration across laboratories.

Flavivirus Replicon Screening and Selectivity Profiling

NITD-2 is particularly suited for use in non-infectious flavivirus replicon systems, such as the JEV-GFP replicon, where it exhibits an EC50 of 0.141 µM and a selectivity index of 348.72, surpassing comparator NITD008 in SI [1]. Its lack of cell permeability is irrelevant in replicon contexts where RNA is introduced directly into the cytoplasm, making it a cost-effective alternative to cell-permeable leads for initial hit identification and cross-flavivirus selectivity assessments.

Off-Target Selectivity Screening for DENV RdRp Drug Discovery

Given NITD-2's exceptional selectivity profile—with IC50 values >100 µM against HCV RdRp, human DNA polymerase α, and human DNA polymerase β—it serves as an ideal positive control in off-target polymerase screening panels [1]. Researchers can use NITD-2 to benchmark the selectivity of novel DENV RdRp inhibitors, ensuring that lead compounds maintain the high DENV-specificity demonstrated by this allosteric chemotype.

DENV RdRp Allosteric Regulation and RNA Tunnel Function

NITD-2's defined allosteric mechanism—binding to Met343 within the RNA template tunnel of DENV RdRp—makes it a critical tool for structural and functional studies of flavivirus polymerase regulation [1]. Unlike cell-permeable inhibitors that introduce confounding cellular variables, NITD-2's membrane-impermeant nature ensures that observed effects in cell-free assays are strictly attributable to direct RdRp inhibition, simplifying mechanistic interpretation.

Application
Selection Property
Validation Focus
SAR benchmarking of RdRp inhibitor derivatives
Allosteric scaffold reference
Biochemical IC50 and fold improvement over NITD‑1
Flavivirus replicon screening and selectivity profiling
Replicon system compatibility
EC50, cytotoxicity, and selectivity index review
Off‑target selectivity screening for DENV RdRp drug discovery
>143‑fold selectivity over host polymerases
Cross‑polymerase counter‑screening
DENV RdRp allosteric regulation and RNA tunnel function studies
Cell‑free enzymology fit
Mechanistic interpretation without membrane interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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